(4-Chlorooxan-4-yl)methanol
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Overview
Description
(4-Chlorooxan-4-yl)methanol: is a chemical compound with the molecular formula C5H6ClNO2 and a molecular weight of 150.6 4-chlorotetrahydro-2H-pyran-4-yl)methanol . This compound is characterized by a chloro group attached to an oxan ring, which is further substituted with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the chlorination of tetrahydro-2H-pyran-4-ol. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(4-Chlorooxan-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The chloro group can be reduced to form the corresponding hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include sodium hydroxide (NaOH) and various nucleophiles.
Major Products Formed:
Oxidation: 4-Chlorooxan-4-yl methanoic acid, 4-Chlorooxan-4-yl methyl ketone.
Reduction: 4-Chlorooxan-4-ol.
Substitution: Various substituted oxan derivatives.
Scientific Research Applications
(4-Chlorooxan-4-yl)methanol: has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Chlorooxan-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Chlorooxan-4-yl)methanol: can be compared with other similar compounds, such as:
4-Chlorooxan-4-ol: Similar structure but lacks the hydroxymethyl group.
4-Chlorotetrahydrofuran-4-ol: Similar structure but with a different ring system.
4-Chloropentan-1-ol: Similar molecular weight but different functional groups.
Uniqueness: This compound
Properties
IUPAC Name |
(4-chlorooxan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQFDVYILPHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100506-90-9 |
Source
|
Record name | (4-chlorooxan-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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